2,6-dibromo-N-(2,2-difluoroethyl)pyridine-4-carboxamide
Description
2,6-dibromo-N-(2,2-difluoroethyl)pyridine-4-carboxamide is a synthetic organic compound characterized by the presence of bromine and fluorine atoms attached to a pyridine ring.
Properties
IUPAC Name |
2,6-dibromo-N-(2,2-difluoroethyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2F2N2O/c9-5-1-4(2-6(10)14-5)8(15)13-3-7(11)12/h1-2,7H,3H2,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKDZXVREBXYOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Br)Br)C(=O)NCC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dibromo-N-(2,2-difluoroethyl)pyridine-4-carboxamide typically involves the bromination of a pyridine derivative followed by the introduction of the difluoroethyl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The difluoroethyl group can be introduced using reagents like 2,2-difluoroethylamine under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,6-dibromo-N-(2,2-difluoroethyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in Suzuki-Miyaura and other coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2,6-dibromo-N-(2,2-difluoroethyl)pyridine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials.
Biological Studies: It can be used to study the effects of halogenated pyridine derivatives on biological systems.
Mechanism of Action
The mechanism of action of 2,6-dibromo-N-(2,2-difluoroethyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,6-dibromo-N-(2,2-difluoroethyl)pyridine-4-carboxamide is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties. These features can enhance its reactivity and specificity in various chemical and biological contexts .
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